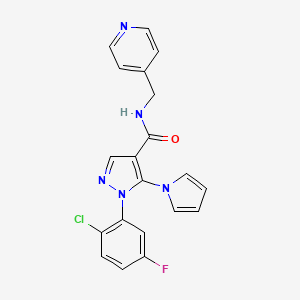
N-(4-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorobenzyl group, two methoxy groups, and a carboxamide group attached to an indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole derivative in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, where the indole derivative reacts with a carboxylic acid derivative in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of automated synthesis equipment, optimization of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the indole ring or the fluorobenzyl group are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide) or electrophilic substitution using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular responses and physiological effects.
類似化合物との比較
N-(4-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide: This compound also contains a fluorobenzyl group and exhibits similar biological activities.
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide: This compound is a derivative of the indole core and has been studied for its potential as a psychoactive substance.
Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate: This compound has been investigated for its protective effects in ischemic stroke models.
特性
分子式 |
C19H19FN2O3 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H19FN2O3/c1-22-15(19(23)21-11-12-4-6-13(20)7-5-12)10-14-16(24-2)8-9-17(25-3)18(14)22/h4-10H,11H2,1-3H3,(H,21,23) |
InChIキー |
ZJCBWQMPTSLFSQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-imidazol-5-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B15105112.png)
![3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15105114.png)
![methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B15105123.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide](/img/structure/B15105135.png)
![5-[({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15105136.png)
![N-(2,4-dimethylphenyl)[4-hydroxy-2-(indolinylmethyl)-5-methylthiopheno[2,3-d]p yrimidin-6-yl]carboxamide](/img/structure/B15105145.png)
![1-(4-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B15105149.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15105155.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B15105159.png)
![4-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15105172.png)
![9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B15105176.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B15105190.png)
